(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H16N2O3S3 and its molecular weight is 416.53. The purity is usually 95%.
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Biological Activity
(E)-Ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C21H22N4O3S2 |
Molecular Weight | 442.6 g/mol |
IUPAC Name | Ethyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI Key | DTCJRSHPFCSAFK-MHWRWJLKSA-N |
Antimicrobial Activity
Recent studies have indicated that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (E)-ethyl 7-methyl-3-oxo have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Anticancer Properties
The anticancer activity of thiazolopyrimidine derivatives has been a focal point in recent research. Studies have reported that (E)-ethyl 7-methyl derivatives induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, one study highlighted that this compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Thiazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that (E)-ethyl 7-methyl derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various thiazolopyrimidine derivatives, including (E)-ethyl 7-methyl. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens .
- Cytotoxicity Assay : In a study evaluating the anticancer properties of thiazolopyrimidines, (E)-ethyl 7-methyl was found to significantly reduce cell viability in MCF-7 cells after 48 hours of treatment at concentrations above 20 µM .
- Inflammation Model : In an animal model of acute inflammation, administration of (E)-ethyl 7-methyl resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl (2E)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-3-24-18(23)15-11(2)20-19-21(16(15)13-7-5-9-26-13)17(22)14(27-19)10-12-6-4-8-25-12/h4-10,16H,3H2,1-2H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSPWBARRDYUGD-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CS4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=CS4)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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